molecular formula C8H8Cl2N2O B2827637 2-chloro-N-(2-chloropyridin-3-yl)propanamide CAS No. 929973-70-6

2-chloro-N-(2-chloropyridin-3-yl)propanamide

Cat. No. B2827637
CAS RN: 929973-70-6
M. Wt: 219.07
InChI Key: ZYCGMXXQYXAUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-chloropyridin-3-yl)propanamide, also known as 2-Chloro-3-pyridinecarboxamide, is an organic compound belonging to the class of amides. It is an important intermediate for the synthesis of several pharmaceuticals and other compounds. It is also used in research laboratories for biochemical and physiological studies.

Scientific Research Applications

2-Chloro-N-(2-chloropyridin-3-yl)propanamide is used in scientific research as a starting material for the synthesis of several pharmaceuticals and other compounds. It has also been used in biochemical and physiological studies, such as the study of the effect of drugs on the nervous system and the study of enzyme kinetics.

Mechanism of Action

2-Chloro-N-(2-chloropyridin-3-yl)propanamide acts as a substrate for enzymes, which catalyze the reaction of the compound with other molecules. This reaction is essential for the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-Chloro-N-(2-chloropyridin-3-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, it has been shown to modulate the activity of other enzymes, such as phospholipase A2 and phosphodiesterase.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-N-(2-chloropyridin-3-yl)propanamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and the synthesis method is simple and reliable. However, there are some limitations to its use in laboratory experiments. The compound is highly reactive and can cause side reactions, and the reaction conditions must be carefully controlled in order to obtain the desired product.

Future Directions

2-Chloro-N-(2-chloropyridin-3-yl)propanamide has many potential applications in the pharmaceutical and biochemical fields. It could be used as a starting material for the synthesis of new pharmaceuticals, and it could be used in the study of enzyme kinetics. In addition, it could be used in the study of the effects of drugs on the nervous system, as well as in the study of the role of enzymes in signal transduction pathways. Finally, it could be used in the study of the role of phospholipids in cell signaling.

Synthesis Methods

2-Chloro-N-(2-chloropyridin-3-yl)propanamide can be synthesized by the reaction of 2-chloropyridine and propanamide with a base, such as potassium carbonate. The reaction is carried out in a solvent such as acetone or ethanol, and the product is isolated by column chromatography.

properties

IUPAC Name

2-chloro-N-(2-chloropyridin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-6-3-2-4-11-7(6)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCGMXXQYXAUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(N=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloropyridin-3-yl)propanamide

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